molecular formula C7H6BrNO2 B6146688 3-bromo-4-methylpyridine-2-carboxylic acid CAS No. 1211541-04-6

3-bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B6146688
CAS No.: 1211541-04-6
M. Wt: 216
InChI Key:
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Description

3-Bromo-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a bromine atom at the third position, a methyl group at the fourth position, and a carboxylic acid group at the second position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methylpyridine-2-carboxylic acid typically involves the bromination of 4-methylpyridine-2-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with ultraviolet light to initiate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, nitriles, and amines.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

3-Bromo-4-methylpyridine-2-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new catalysts and ligands for organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. It is also employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research into new pharmaceuticals often involves this compound as an intermediate. It is used in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

In chemical reactions, the bromine atom serves as a leaving group in substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar structure but lacks the carboxylic acid group.

    3-Bromo-2-methylpyridine: Similar structure but with different substitution pattern.

    2-Bromo-4-methylpyridine: Similar structure but with different substitution pattern.

Uniqueness

3-Bromo-4-methylpyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

1211541-04-6

Molecular Formula

C7H6BrNO2

Molecular Weight

216

Purity

95

Origin of Product

United States

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